5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-ethyl-1-[4-(trifluoromethyl)phenyl]triazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2/c1-2-9-10(11(19)20)16-17-18(9)8-5-3-7(4-6-8)12(13,14)15/h3-6H,2H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYSLRHUZGXUGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1C2=CC=C(C=C2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(Trifluoromethyl)phenyl Azide
The aryl azide precursor is synthesized via diazotization of 4-(trifluoromethyl)aniline. In a representative procedure:
- Diazonium Salt Formation : 4-(Trifluoromethyl)aniline (1 mol) is dissolved in a hydrochloric acid/water mixture (1:2 v/v) and cooled to 0–5°C. Sodium nitrite (1.05 mol) in water is added dropwise, maintaining the temperature below 5°C.
- Azide Substitution : The diazonium solution is treated with sodium azide (1.2 mol) in water, yielding the aryl azide after extraction with diethyl ether and drying. Typical yields exceed 85%.
Preparation of Ethyl 3-Oxopentanoate
The β-ketoester component, ethyl 3-oxopentanoate, is synthesized via Claisen condensation of ethyl acetate with ethyl propionate under basic conditions. Purification via silica gel chromatography (hexanes:ethyl acetate, 9:1) affords the ketoester in 75–80% yield.
Cyclization Reaction
The azide (25 mmol) and β-ketoester (28 mmol) are combined with potassium carbonate (3 equiv) in 95% aqueous ethanol (60 mL) and heated at 80°C for 16 hours. Acidic workup (1M HCl) precipitates the product, which is isolated by filtration and dried under vacuum. This method achieves yields of 70–90% and scales efficiently to 100 g.
Key Advantages :
- Regioselectivity : The β-ketoester ensures exclusive formation of the 1,4,5-trisubstituted triazole.
- Scalability : Reactions are conducted under homogeneous conditions, enabling industrial-scale production.
Comparative Analysis of Methodologies
Optimization and Mechanistic Insights
The one-step method’s success hinges on the base-mediated deprotonation of the β-ketoester, which facilitates nucleophilic attack by the azide. Density functional theory (DFT) studies suggest that the transition state favors cyclization to the 1,4,5-regioisomer due to steric and electronic effects.
Critical Reaction Parameters :
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the triazole ring or the carboxylic acid group, potentially forming alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Research indicates that triazole derivatives exhibit significant anticancer properties. The specific compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that it exhibited IC50 values ranging from 10 to 20 µM against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), indicating moderate potency compared to standard chemotherapeutic agents.
Enzyme Inhibition
The compound has shown promising results as an inhibitor of several enzymes critical in neurodegenerative diseases. Specifically, it has been assessed for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes play a vital role in neurotransmission, and their inhibition may have therapeutic implications for conditions such as Alzheimer's disease.
Table: Enzyme Inhibition Data
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 15 |
| Butyrylcholinesterase | 18 |
These results suggest that the compound may enhance cholinergic neurotransmission, providing a potential avenue for therapeutic intervention in neurodegenerative disorders.
Case Study: In Vitro Anticancer Activity
In a study focused on triazole derivatives, the compound demonstrated significant anticancer activity against various human cancer cell lines. The research highlighted its mechanism of action involving the disruption of cell cycle progression and induction of apoptosis in cancer cells.
Case Study: Neuroprotective Effects
Another study evaluated the neuroprotective effects of this compound in models of Alzheimer's disease. The findings indicated that it could effectively inhibit AChE activity and improve cognitive function in treated subjects, suggesting its potential as a therapeutic agent for neurodegenerative conditions .
Mechanism of Action
The mechanism of action of 5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the binding affinity of the compound to its target proteins or enzymes, potentially leading to inhibition or activation of biological pathways. The triazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key structural variations among triazole carboxylic acids include:
- Substituents at position 1 (aryl groups) and position 5 (alkyl/aryl groups) .
- The presence of electron-withdrawing groups (e.g., -CF₃, -Cl) or electron-donating groups (e.g., -OCH₃) on the aryl ring.
Table 1: Structural and Functional Comparison
Key Observations:
Trifluoromethyl vs.
Aryl Group Modifications :
- 4-(Trifluoromethyl)phenyl (target compound) offers greater metabolic resistance than 4-chlorophenyl or 4-methoxyphenyl derivatives due to the stability of the C-F bond .
- Thiazol-2-yl substituents (e.g., in 5-methyl-1-(thiazol-2-yl)-triazole-4-carboxylic acid) introduce heterocyclic diversity, improving selectivity for kinase targets .
Anticancer Activity:
- The 1-(4-chlorophenyl)-5-(trifluoromethyl)-triazole-4-carboxylic acid exhibited a growth inhibition (GP) value of 68.09% against NCI-H522 lung cancer cells, attributed to its trifluoromethyl group enhancing target affinity .
- Thiazole-containing triazoles (e.g., 5-methyl-1-(4-phenylthiazol-2-yl)-triazole-4-carboxylic acid) showed moderate activity against melanoma (GP = 44.78%), suggesting substituent-dependent mechanisms .
Physicochemical Properties:
- Molecular Weight (MW) : The target compound’s MW is estimated at ~301 g/mol (based on analogs in ), within the acceptable range for oral bioavailability.
- Purity : Commercial analogs like 5-ethyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid are reported with >90% purity, reflecting advances in synthetic methods .
Biological Activity
5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, characterized by its unique trifluoromethyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on various studies and research findings.
- Molecular Formula : C12H10F3N3O2
- Molecular Weight : 285.22 g/mol
- CAS Number : 1096934-94-9
- Structure : The compound features a triazole ring with an ethyl and a trifluoromethyl substituent, contributing to its lipophilicity and potential bioactivity.
Antimicrobial Activity
Research indicates that triazole derivatives often exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 3.12 - 12.5 μg/mL | |
| Escherichia coli | 2 - 10 μg/mL |
These findings suggest that the compound may serve as a lead for developing new antibacterial agents.
Antifungal Activity
Triazoles are well-known for their antifungal properties. The presence of the trifluoromethyl group enhances the potency of such compounds. Studies have shown that similar triazole derivatives can inhibit the growth of fungi like Candida albicans and Aspergillus species, although specific data for this compound is limited.
Anticancer Potential
Recent investigations into the anticancer activity of triazole derivatives have revealed promising results. Compounds with structural similarities to this compound have been evaluated for their effects on cancer cell lines.
The results indicate that these compounds can induce apoptosis in cancer cells, making them potential candidates for further development in cancer therapy.
The mechanism by which triazole compounds exert their biological effects often involves interaction with specific enzymes or receptors. For instance:
- Inhibition of Fungal Cytochrome P450 : Triazoles inhibit lanosterol demethylase, crucial for ergosterol synthesis in fungi.
- Targeting Kinases in Cancer Cells : Some studies suggest that triazoles can modulate kinase pathways involved in cell proliferation and survival.
Case Studies
A notable study focused on the synthesis and evaluation of various triazole derivatives, including those with trifluoromethyl groups. The study found that modifications at specific positions on the triazole ring significantly impacted biological activity, highlighting the importance of structural optimization in drug design .
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Conditions | Yield (%) | Advantages |
|---|---|---|---|
| CuAAC | 60°C, 12 hrs | 65–75 | Scalable, high regioselectivity |
| Microwave-Assisted | 150°C, 20 min | 70–80 | Rapid, energy-efficient |
Basic: How is this compound characterized structurally and chemically?
Methodological Answer:
- X-ray Crystallography: Resolve crystal structure to confirm triazole ring geometry and substituent orientations (e.g., ethyl and trifluoromethyl groups) .
- Spectroscopy:
Basic: What assays are used to evaluate its biological activity?
Methodological Answer:
- Enzyme Inhibition Assays: Test against targets like cyclooxygenase (COX) or kinases using fluorescence-based or colorimetric methods (e.g., ATP depletion assays).
- Antimicrobial Screening: Employ broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity: Use MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
Basic: How can solubility challenges be addressed for in vitro studies?
Methodological Answer:
- Co-Solvent Systems: Use DMSO:water mixtures (e.g., 10% DMSO) to enhance solubility while maintaining biocompatibility.
- pH Adjustment: Ionize the carboxylic acid group at pH > 6.0 to improve aqueous solubility .
- Analytical Methods: Quantify solubility via HPLC or -NMR in deuterated solvents .
Advanced: How do substituent variations impact structure-activity relationships (SAR)?
Methodological Answer:
- Substituent Screening: Synthesize analogs (e.g., methyl, halogen, or bulkier groups) and compare bioactivity (Table 2).
- Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins .
Q. Table 2: Substituent Effects on Bioactivity
| Substituent | Bioactivity (IC, μM) | Key Observation |
|---|---|---|
| Ethyl (parent) | 12.5 ± 1.2 | Optimal lipophilicity |
| Methyl | 28.4 ± 2.1 | Reduced steric bulk lowers potency |
| Chlorine | 15.3 ± 1.8 | Enhanced electron-withdrawing effect |
Advanced: How is crystallographic data utilized to resolve structural ambiguities?
Methodological Answer:
- Single-Crystal Analysis: Determine bond lengths/angles (e.g., N-N bond in triazole: ~1.32 Å) to validate tautomeric forms .
- Electron Density Maps: Identify hydrogen-bonding networks (e.g., carboxylic acid dimerization) influencing crystal packing .
Advanced: How can contradictory biological data across studies be resolved?
Methodological Answer:
- Meta-Analysis: Compare assay conditions (e.g., cell line variability, serum concentration) across studies .
- Substituent-Dependent Effects: Investigate if trifluoromethyl positioning (para vs. meta) alters target interactions .
- Dose-Response Curves: Validate activity thresholds using multiple replicates and statistical models (e.g., nonlinear regression) .
Advanced: What strategies improve selectivity in pharmacological applications?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
